N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a 4-methoxyphenyl group and at position 4 with a propenyl chain. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to triazole-based ligands .
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O4S/c1-3-10-25-20(14-4-7-16(27-2)8-5-14)23-24-21(25)30-12-19(26)22-15-6-9-17-18(11-15)29-13-28-17/h3-9,11H,1,10,12-13H2,2H3,(H,22,26) |
InChI Key |
GEJZMVDCZYTKIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzodioxoles and triazoles, which are known for various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
It features a benzodioxole moiety and a triazole ring, which are both significant in conferring biological properties. The presence of the sulfanyl group further enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In vitro studies have demonstrated that related triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB 231), prostate (PC3), and colorectal cancer (HCT116) cells. The IC50 values for these compounds were found to be below 10 μM in several cases, indicating potent activity against tumor cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | <10 |
| MDA-MB 231 | <10 |
| PC3 | <10 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been shown to possess activity against various pathogens, including bacteria and fungi. For example:
- A related benzo[d]-imidazo-[2,1-b]-thiazole derivative exhibited IC50 values of 2.32 µM against Mycobacterium tuberculosis . While specific data on the target compound is limited, its structural analogs suggest similar efficacy.
Anti-inflammatory Effects
The benzodioxole structure is associated with anti-inflammatory properties. Compounds derived from this class have been noted to modulate inflammatory pathways and reduce cytokine production. For instance:
- Studies have shown that benzodioxole derivatives can inhibit the production of pro-inflammatory cytokines in various models of inflammation . This suggests that this compound may also exert anti-inflammatory effects.
Case Studies
Several case studies highlight the promising biological activities of similar compounds:
- Case Study on Antitumor Activity : A study involving a series of triazole derivatives revealed that modifications to the benzodioxole structure significantly enhanced antitumor activity against multiple cancer cell lines. The most active compound showed an IC50 of 8 µM against Caco2 cells .
- Case Study on Antimicrobial Efficacy : Research on imidazo-thiazole derivatives demonstrated selective inhibition against Mycobacterium tuberculosis with minimal toxicity towards mammalian cells . This supports the hypothesis that similar structures may offer selective antimicrobial properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of triazole have been shown to possess significant antibacterial and antifungal activities. The presence of the benzodioxole and triazole rings in N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests potential efficacy against various pathogens.
Antiparasitic Activity
Triazole derivatives have been explored for their antiparasitic effects, particularly against protozoan infections such as amoebiasis caused by Entamoeba histolytica. The compound's structural components may enhance its activity against such parasites, making it a candidate for further investigation in this area.
Anticancer Potential
Recent studies have highlighted the role of compounds containing triazole and benzodioxole in cancer therapy. These compounds may inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. This compound could potentially be evaluated for its anticancer properties in vitro and in vivo.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
Key Observations :
- Triazole vs.
- Substituent Effects :
- C5 Position : The 4-methoxyphenyl group in the target compound may enhance electron-donating capacity compared to pyridinyl () or furanyl () substituents, influencing receptor interactions.
- C4 Position : The propenyl group in the target compound offers conformational flexibility, contrasting with phenyl () or ethyl () groups in analogues, which may affect steric hindrance.
Functional Analogues with Sulfanylacetamide Moieties
- Antiproliferative Hydroxyacetamides : Derivatives with hydroxyacetamide chains (e.g., FP1-12 in ) demonstrate antiproliferative activity, suggesting that the sulfanylacetamide linkage is critical for cytotoxicity. However, the target compound lacks a hydroxyl group, which may reduce polarity and alter pharmacokinetics.
- Anti-inflammatory Derivatives : Compounds with furan substituents () exhibit anti-exudative activity comparable to diclofenac, highlighting the role of the triazole-sulfanylacetamide scaffold in inflammation modulation.
Structure-Activity Relationship (SAR) Analysis
- Electron-Donating Groups : The 4-methoxyphenyl group (target compound) may enhance binding to receptors requiring electron-rich aromatic systems, whereas electron-withdrawing groups (e.g., chloro in ) could improve stability but reduce bioavailability.
- Aromatic vs. Heteroaromatic Substituents : Furan () and pyridinyl () groups introduce heteroatoms that may form hydrogen bonds, while phenyl or benzodioxol systems prioritize hydrophobic interactions.
- Propenyl vs. Alkyl Chains : The propenyl group’s unsaturation (target compound) may facilitate π-π stacking or metabolic oxidation, contrasting with saturated alkyl chains (e.g., ethyl in ), which prioritize steric bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
